molecular formula C9H11NO B8593527 alpha-(6-Methyl-2-pyridyl)-2-propenol

alpha-(6-Methyl-2-pyridyl)-2-propenol

Cat. No.: B8593527
M. Wt: 149.19 g/mol
InChI Key: GAZDMZPWWKLURC-UHFFFAOYSA-N
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Description

alpha-(6-Methyl-2-pyridyl)-2-propenol is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a pyridine ring, a common structural motif in pharmaceuticals and ligands, substituted with a propenol chain. Related pyridine derivatives are investigated as building blocks for the synthesis of more complex molecules . For example, pyridine compounds can serve as precursors in catalytic processes, such as flow-based synthesis methods using materials like Raney® nickel to create methylated pyridine products . Researchers value this structural class for developing new synthetic methodologies and exploring structure-activity relationships. This product is provided for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or personal use. Please note: The chemical data and research applications mentioned are based on the scientific literature of closely related structural analogues. Buyers are responsible for verifying the identity and purity of the product to suit their specific research objectives.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

1-(6-methylpyridin-2-yl)prop-2-en-1-ol

InChI

InChI=1S/C9H11NO/c1-3-9(11)8-6-4-5-7(2)10-8/h3-6,9,11H,1H2,2H3

InChI Key

GAZDMZPWWKLURC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C(C=C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Pyridine Derivatives with Alcohol Moieties

(6-Methoxypyridin-2-yl)-methanol
  • Structural Differences: Replaces the methyl group on the pyridine ring with a methoxy group (-OCH₃) and substitutes the propenol chain with a methanol (-CH₂OH) group.
  • Impact on Properties: Solubility: The methoxy group increases polarity compared to the methyl group, likely enhancing water solubility. Reactivity: The absence of an allylic double bond in methanol reduces susceptibility to oxidation or electrophilic additions, unlike the propenol moiety in the target compound .
[Z]-3-(4-Hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-2-propenol
  • Structural Differences: Features a lignin-like structure with two aromatic rings (guaiacyl and syringyl units) attached to the propenol chain.
  • Impact on Properties: Stability: The bulky aromatic substituents may slow decomposition in ionic liquids compared to α-(6-Methyl-2-pyridyl)-2-propenol, as seen in lignin model studies . Applications: Used in lignin degradation research, whereas the target compound’s simpler structure favors synthetic flexibility .
Allyl Alcohol (2-Propenol)
  • Structural Differences : Lacks the pyridyl substituent, consisting solely of a three-carbon chain with a hydroxyl group.
  • Impact on Properties: Toxicity: Allyl alcohol is highly toxic (LD₅₀ ~96 mg/kg in rats), whereas the pyridyl group in α-(6-Methyl-2-pyridyl)-2-propenol may modulate bioavailability and toxicity . Reactivity: The allylic position in both compounds facilitates similar reactions (e.g., halogenation), but the pyridyl group introduces steric and electronic effects, altering reaction kinetics .

Physicochemical Properties

Property α-(6-Methyl-2-pyridyl)-2-propenol Allyl Alcohol (6-Methoxypyridin-2-yl)-methanol
Molecular Weight ~163.2 g/mol 58.08 g/mol ~155.2 g/mol
Hydrophobicity (log P) Estimated higher than allyl alcohol due to pyridyl methyl group 0.17 Lower due to methoxy polarity
Reactivity High (allylic OH + pyridine) High (allylic OH) Moderate (primary OH + methoxy)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for alpha-(6-Methyl-2-pyridyl)-2-propenol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions using pyridyl precursors. For example, 2-propanol has been employed as a solvent in analogous syntheses to enhance reaction efficiency and reduce side products . Fluorinated pyridine derivatives (e.g., 6-fluoro-2-(trifluoromethyl)pyridin-3-yl methanol) may serve as structural analogs for optimizing regioselectivity . Key parameters include temperature control (60–80°C), catalytic acid/base use (e.g., p-toluenesulfonic acid), and inert atmospheres to prevent oxidation.

Q. Which spectroscopic and chromatographic techniques are recommended for structural elucidation and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions on the pyridine ring and propenol backbone.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and resolve isomers .
  • Reference Standards : Cross-validate results with certified reference materials for pyridine derivatives (e.g., 2-methylpropanal analogs) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Enzymatic inhibition assays (e.g., kinase or dehydrogenase targets) and cell viability assays (MTT/XTT) in cancer or microbial models. Fluorinated pyridine derivatives have shown promise in anti-inflammatory and anticancer studies, suggesting similar frameworks for this compound . Use dose-response curves (1–100 µM) and triplicate replicates to ensure reproducibility.

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from impurities, stereochemical variations, or assay conditions. Implement:

  • Purity Analysis : HPLC coupled with evaporative light scattering detection (ELSD) to detect non-UV-active impurities .
  • Isomer-Specific Testing : Chiral chromatography (e.g., Chiralpak IA/IB columns) to isolate enantiomers and test individually.
  • Standardized Protocols : Adopt consistent cell lines (e.g., HEK293 or HepG2) and assay buffers to minimize variability .

Q. What strategies are effective for isolating stereoisomers during synthesis?

  • Methodological Answer :

  • Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymes (lipases) for kinetic resolution.
  • Crystallization : Fractional crystallization in solvents like ethyl acetate/hexane mixtures to separate diastereomers.
  • Chromatography : Preparative HPLC with chiral stationary phases (CSPs) or simulated moving bed (SMB) systems for large-scale separation .

Q. How can crystallographic data refinement (e.g., SHELX) improve structural accuracy?

  • Methodological Answer :

  • Data Collection : High-resolution X-ray diffraction (≤1.0 Å) for precise electron density mapping.
  • SHELX Workflow : Use SHELXL for least-squares refinement, incorporating hydrogen atom positions and anisotropic displacement parameters. Validate with R-factor convergence (<5%) and Fourier difference maps .
  • Twinning Analysis : Employ SHELXD for twinned crystal structures, common in flexible propenol derivatives .

Q. What computational approaches predict interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to model binding poses with protein targets (e.g., kinases).
  • Molecular Dynamics (MD) : Simulate ligand-protein stability (10–100 ns trajectories) in explicit solvent models (TIP3P water).
  • QSAR Modeling : Build quantitative structure-activity relationship models using pyridine derivatives’ bioactivity data to prioritize synthesis targets .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

  • Methodological Answer : Variability may stem from reagent quality or catalytic efficiency.

  • Control Experiments : Repeat reactions with anhydrous solvents, freshly distilled reagents, and trace metal analysis (ICP-MS).
  • Catalyst Screening : Test palladium/copper catalysts for cross-coupling steps and compare turnover numbers (TONs).
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progression and intermediate formation .

Methodological Tables

Analytical Technique Parameters Application Reference
Reverse-Phase HPLCC18 column, 0.1% TFA in H2O/MeOH gradientPurity assessment, isomer separation
Chiral HPLCChiralpak IA, n-hexane/isopropanol (90:10)Enantiomer resolution
X-ray CrystallographySHELXL refinement, Mo Kα radiationAbsolute configuration determination

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